molecular formula C10H10F2O2 B1413020 Methyl 2,4-difluoro-6-methylphenylacetate CAS No. 1806334-69-9

Methyl 2,4-difluoro-6-methylphenylacetate

Cat. No.: B1413020
CAS No.: 1806334-69-9
M. Wt: 200.18 g/mol
InChI Key: UJUVIRCBCWWRCJ-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-6-methylphenylacetate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-6-methylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2,4-difluoro-6-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 2,4-difluoro-6-methylphenylacetate is reacted with methyl iodide in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors allows for efficient heat and mass transfer, leading to higher yields and purity of the final product. Additionally, the use of automated systems ensures consistent reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-6-methylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: 2,4-difluoro-6-methylphenylacetic acid.

    Reduction: 2,4-difluoro-6-methylphenylethanol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-difluoro-6-methylphenylacetate has diverse applications in scientific research due to its unique chemical structure and properties. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its fluorinated aromatic ring makes it a valuable building block for the development of new drugs with enhanced metabolic stability and bioavailability.

In medicinal chemistry, this compound is explored for its potential as a precursor to active pharmaceutical ingredients (APIs) that target specific biological pathways. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-6-methylphenylacetate and its derivatives involves interactions with specific molecular targets in biological systems. The fluorine atoms on the aromatic ring enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Methyl 2,4-difluoro-6-methylphenylacetate can be compared with other fluorinated phenylacetates, such as methyl 2,4-difluorophenylacetate and methyl 2,6-difluorophenylacetate. These compounds share similar structural features but differ in the position and number of fluorine atoms on the aromatic ring.

Similar Compounds

    Methyl 2,4-difluorophenylacetate: Lacks the methyl group at the 6 position, resulting in different chemical reactivity and biological activity.

    Methyl 2,6-difluorophenylacetate: Has fluorine atoms at the 2 and 6 positions, leading to variations in steric and electronic properties.

The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-(2,4-difluoro-6-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-3-7(11)4-9(12)8(6)5-10(13)14-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUVIRCBCWWRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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